AGN 194310
Description
Overview of Retinoid Biology and Nuclear Receptor Pathways
Retinoids, a class of compounds derived from vitamin A (retinol), are essential for a wide array of biological processes, including embryonic development, organogenesis, cell growth, differentiation, and apoptosis nih.govnih.govresearchgate.net. The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors, which act as ligand-activated transcription factors nih.govnih.gov. Retinol, obtained from dietary intake, is metabolized intracellularly through a series of enzymatic steps, ultimately leading to the formation of retinoic acid (RA), the primary active metabolite nih.govresearchgate.netrupress.org. This metabolic cascade ensures the precise regulation of retinoid levels, which is critical for maintaining cellular homeostasis and preventing developmental abnormalities news-medical.net.
Elucidation of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)
The effects of retinoic acid are transduced by two main families of nuclear receptors: Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) nih.govnih.govbioscientifica.comwikipedia.orgwikipedia.org. Both RARs and RXRs consist of three distinct subtypes, designated alpha (α), beta (β), and gamma (γ), each encoded by separate genes (RARA, RARB, RARG for RARs) nih.govbioscientifica.comwikipedia.org. These receptors are modular proteins, possessing a DNA-binding domain (DBD) and a C-terminal ligand-binding domain (LBD) nih.govnews-medical.netbiorxiv.org.
RARs and RXRs typically function as heterodimers, with RAR/RXR heterodimers being the primary functional units that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes nih.govresearchgate.netbioscientifica.comwikipedia.orgbiorxiv.orgplos.orgnih.gov. In the absence of a ligand, these heterodimers recruit corepressor proteins, such as nuclear receptor corepressor (NCOR) and silencing mediator of retinoic acid and thyroid hormone receptor (SMRT), leading to chromatin condensation and transcriptional suppression nih.govwikipedia.orgwikipedia.orgbiorxiv.orguniprot.org. Upon ligand binding, a conformational change occurs in the receptor, causing the dissociation of corepressors and the recruitment of coactivator proteins, which in turn promote histone acetylation, chromatin decompaction, and the activation of gene transcription nih.govwikipedia.orgwikipedia.orgbiorxiv.orguniprot.org.
The endogenous ligands for these receptors include all-trans retinoic acid (ATRA) and 9-cis retinoic acid. ATRA primarily binds to RARs, while 9-cis retinoic acid is a ligand for both RARs and RXRs rupress.orgwikipedia.orgnih.govuniprot.org. The diverse expression patterns of RAR and RXR subtypes across different tissues and cell types suggest their functional specificity in mediating retinoid signals bioscientifica.complos.org.
Historical Context of Retinoid Antagonist Development in Research
The intricate and pleiotropic effects of retinoids, coupled with the existence of multiple receptor subtypes, underscored the need for selective pharmacological tools to dissect the specific functions of individual receptors nih.gov. Early research in retinoid biology often relied on genetic knockout studies, which, while informative, could sometimes lead to artificial redundancies or compensatory mechanisms that obscured the precise roles of specific receptor subtypes nih.gov.
The development of synthetic retinoid antagonists emerged as a crucial strategy to overcome these limitations and to pharmacologically probe retinoid signaling pathways nih.gov. Initial investigations into retinoid antagonists explored their potential in various therapeutic areas, including the treatment of retinoid-induced toxicities and male contraception bioworld.comnih.gov. For instance, early pan-RAR antagonists like BMS-189453 were studied for their ability to reversibly inhibit spermatogenesis in murine models, highlighting the potential of RAR antagonism in reproductive biology nih.gov. This historical context laid the groundwork for the synthesis and characterization of more potent and selective antagonists, such as AGN 194310.
Significance of Pan-Retinoic Acid Receptor Antagonists in Biological Investigations
Pan-RAR antagonists are compounds that bind to and inhibit the activity of all three RAR subtypes (α, β, and γ) biocrick.commedchemexpress.comapexbt.com. Their significance in biological investigations stems from their ability to broadly block RAR-mediated signaling, thereby enabling researchers to delineate the collective roles of these receptors in various physiological and pathophysiological contexts nih.gov. By antagonizing all RAR isotypes, these compounds allow for the separation of RAR-mediated pathways from those solely dependent on RXRs, which can form homodimers or heterodimers with other nuclear receptors news-medical.netuniprot.orgnih.gov.
Such broad-spectrum antagonism provides a powerful approach to:
Unraveling complex retinoid-dependent processes: In situations where multiple RAR subtypes contribute to a biological outcome, pan-RAR antagonists can reveal the overarching role of RAR signaling.
Investigating the consequences of RAR pathway inhibition: They are invaluable for studying the effects of completely shutting down RAR activity, which can be particularly relevant in diseases where retinoid signaling is dysregulated.
Identifying potential therapeutic targets: By broadly inhibiting RARs, researchers can identify processes or cell types that are highly dependent on RAR activation, potentially uncovering new therapeutic avenues. For instance, pan-RAR antagonists have shown promise in inhibiting the growth of various cancer cells, including prostate carcinoma cells biocrick.commedchemexpress.comapexbt.comnih.govresearchgate.netresearchgate.netmdpi.com. They have also been instrumental in understanding the regulation of granulopoiesis in vivo medchemexpress.comnih.gov.
Academic Rationale for Investigating this compound as a Pan-RAR Antagonist
The academic rationale for investigating this compound as a pan-RAR antagonist is rooted in its high affinity and selectivity for all RAR subtypes, making it an ideal tool for comprehensive inhibition of RAR-mediated signaling bioworld.combiocrick.commedchemexpress.comapexbt.com. This compound exhibits potent binding affinities (Kd values) across RARα, RARβ, and RARγ, as detailed in Table 1.
Table 1: Binding Affinities (Kd) of this compound for RAR Subtypes
This uniform high affinity ensures that this compound effectively antagonizes all three RAR isoforms simultaneously, providing a robust pharmacological probe for studying the collective impact of RAR signaling biocrick.commedchemexpress.comapexbt.com.
Research findings have demonstrated the potent biological effects of this compound, particularly in the context of cell growth and differentiation. For example, this compound has been shown to potently inhibit the growth of human prostate carcinoma cell lines, including LNCaP, PC-3, and DU-145 cells biocrick.commedchemexpress.comapexbt.comnih.govresearchgate.net. Its inhibitory effects are observed at submicromolar concentrations, with IC50 values for colony formation ranging from 16 nM to 34 nM across these cell lines biocrick.commedchemexpress.comapexbt.com. Furthermore, this compound has been reported to induce apoptosis and cause G1 cell cycle arrest in these cancer cells biocrick.commedchemexpress.comapexbt.com.
Table 2: Inhibition of Colony Formation by this compound in Prostate Carcinoma Cell Lines
| Cell Line | IC50 for Colony Formation (nM) [Reference] |
| LNCaP | 16 ± 5 biocrick.commedchemexpress.comapexbt.com |
| PC-3 | 18 ± 6 biocrick.commedchemexpress.comapexbt.com |
| DU-145 | 34 ± 7 biocrick.commedchemexpress.comapexbt.com |
Notably, this compound has been found to be 12-22 times more potent than all-trans retinoic acid (ATRA) in inhibiting the growth of prostate carcinoma cells, and also more potent against primary prostate carcinoma cells biocrick.comresearchgate.netmdpi.com. This highlights its efficacy as an antagonist in contexts where retinoid signaling might be dysregulated.
Beyond cancer research, this compound has been utilized to explore the physiological roles of RAR signaling in processes such as granulopoiesis. Studies in mice have shown that treatment with this compound leads to a significant increase in the number of granulocytes across hematopoietic compartments and an increase in the frequency of granulocyte-progenitor cells in the bone marrow medchemexpress.comnih.gov. These findings underscore the essential role of RAR signaling in regulating granulocytic precursors in vivo nih.gov.
The academic rationale for continued investigation of this compound is thus multifaceted: its well-characterized pan-RAR antagonistic activity, its potent effects on cell proliferation and apoptosis in relevant disease models, and its utility in dissecting complex biological pathways, offering a valuable tool for fundamental research and potential therapeutic exploration.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[4-(4-ethylphenyl)-2,2-dimethylthiochromen-6-yl]ethynyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O2S/c1-4-19-7-12-22(13-8-19)25-18-28(2,3)31-26-16-11-21(17-24(25)26)6-5-20-9-14-23(15-10-20)27(29)30/h7-18H,4H2,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUPKWKWYWOMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(SC3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229961-45-9 | |
| Record name | 4-((4-(4-Ethylphenyl)-2,2-dimethyl-(2H)-thiochromen-6-yl)ethynyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229961459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGN-194310 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2W3I5K9O0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Agn 194310
Retinoic Acid Receptor Binding Dynamics and Affinity Profile of AGN 194310
This compound exhibits strong binding affinities across all three retinoic acid receptor subtypes, indicating its pan-antagonistic nature. In vitro binding experiments have consistently demonstrated its high affinity for RARα, RARβ, and RARγ. nih.govlipidmaps.orguni.lunih.govwikipedia.orgfishersci.at
RARα Binding Characteristics
This compound binds to the Retinoic Acid Receptor alpha (RARα) subtype with a dissociation constant (Kd) of 3 nM. This low nanomolar Kd value signifies a high binding affinity for RARα. nih.govlipidmaps.orguni.lunih.govwikipedia.orgwikipedia.orgfishersci.atuni-goettingen.de
RARβ Binding Characteristics
For the Retinoic Acid Receptor beta (RARβ) subtype, this compound demonstrates an even higher binding affinity, with a Kd value of 2 nM. This indicates a slightly stronger interaction with RARβ compared to RARα. nih.govlipidmaps.orguni.lunih.govwikipedia.orgwikipedia.orgfishersci.atuni-goettingen.de
RARγ Binding Characteristics
The binding affinity of this compound for the Retinoic Acid Receptor gamma (RARγ) subtype is characterized by a Kd value of 5 nM. While still in the low nanomolar range, this suggests a marginally lower affinity for RARγ compared to RARα and RARβ. nih.govlipidmaps.orguni.lunih.govwikipedia.orgwikipedia.orgfishersci.atuni-goettingen.de
Comparative Analysis of Binding Affinities Across RAR Subtypes
A comparative analysis of the binding affinities reveals that this compound acts as a potent pan-RAR antagonist, exhibiting high and relatively equal affinities across all three RAR subtypes. The Kd values of 3 nM for RARα, 2 nM for RARβ, and 5 nM for RARγ underscore its broad-spectrum interaction with the retinoic acid receptors. nih.govlipidmaps.orguni.lunih.govwikipedia.orgwikipedia.orgfishersci.atuni-goettingen.de This near-equipotent binding profile distinguishes it as a pan-antagonist. nih.govguidetopharmacology.org
Table 1: Retinoic Acid Receptor Binding Affinities of this compound
Functional Characterization as a Retinoic Acid Receptor Antagonist
This compound functions as a potent antagonist of retinoic acid receptors by effectively blocking the transcriptional activity induced by RAR agonists. fishersci.at Its antagonistic action has been demonstrated in various cellular contexts, notably through its ability to inhibit agonist-induced differentiation and cell proliferation. nih.govlipidmaps.orguni.luwikipedia.org
Inhibition of Agonist-Induced Transcriptional Activity
This compound potently inhibits the gene transcriptional activity that is typically induced by natural and synthetic RAR agonists, such as all-trans retinoic acid (ATRA) and TTNPB. lipidmaps.orguni.luwikipedia.orgfishersci.at This antagonistic effect is observed in various cell lines. For instance, this compound has been shown to inhibit the colony formation of prostate carcinoma cell lines, including LNCaP, PC3, and DU-145, with low nanomolar half-maximal inhibitory concentration (IC50) values. nih.govlipidmaps.orguni.lunih.govwikipedia.org Furthermore, this compound has been demonstrated to inhibit agonist-induced (TTNPB) differentiation of HL60 cells. nih.govlipidmaps.orguni.luwikipedia.org
Table 2: Inhibition of Colony Formation by this compound in Prostate Carcinoma Cell Lines
| Cell Line | IC50 for Colony Formation |
| LNCaP | 16 ± 5 nM nih.govlipidmaps.orguni.luwikipedia.org |
| PC3 | 18 ± 6 nM nih.govlipidmaps.orguni.luwikipedia.org |
| DU-145 | 34 ± 7 nM nih.govlipidmaps.orguni.luwikipedia.org |
Modulation of RAR Complex Assembly and Corepressor Recruitment
Retinoic acid receptors (RARs) are nuclear receptors that, in the absence of a ligand, typically form heterodimers with retinoid X receptors (RXRs) and actively repress target gene expression. This repression is achieved through the recruitment of nuclear corepressors, such as nuclear receptor corepressor-1 (NCoR-1) and silencing mediator for retinoic acid and thyroid hormone receptors (SMRT), along with associated histone deacetylases (HDACs) rupress.orgnih.gov. Upon ligand binding, a conformational change in the RAR-RXR heterodimer usually leads to the dissociation of corepressors and the recruitment of coactivators, thereby promoting gene transcription hogrefe.com.
This compound, as an RAR antagonist, is hypothesized to exert its growth inhibitory effects by directly influencing the assembly of RAR complexes that contain corepressor molecules nih.govresearchgate.net. By stabilizing the corepressor-bound state or preventing the recruitment of coactivators, this compound effectively blocks the transcriptional activation normally induced by agonistic retinoids, which can facilitate the proliferation of certain carcinoma cells nih.gov.
Molecular Mechanisms of Action Beyond Receptor Binding
Beyond its direct interaction with RARs and modulation of receptor complex assembly, this compound elicits significant downstream cellular effects, notably impacting cell cycle progression and inducing programmed cell death.
Cell Cycle Regulation and Arrest Induction by this compound
This compound has been shown to potently inhibit the growth of various carcinoma cell lines by interfering with the cell cycle.
Treatment with this compound leads to a notable accumulation of cells in the G1 phase of the cell cycle. For instance, LNCaP prostate carcinoma cells treated with this compound were arrested in the G1 phase within 12 hours nih.govresearchgate.net. Similar G1 phase growth arrest was observed in other prostate cancer cell lines, including DU145 and PC3 researchgate.netmdpi.com. This G1 arrest is a critical step in inhibiting cell proliferation, preventing cells from entering the DNA synthesis (S) phase.
The induction of G1 arrest by this compound is accompanied by the upregulation of specific cell cycle inhibitors. Notably, treatment of LNCaP cells with this compound resulted in a significant increase in the protein level of p21waf1 nih.govresearchgate.netresearchgate.net. In contrast, the levels of p27kip1, another cell cycle inhibitor, remained unaffected researchgate.netresearchgate.net. Upregulation of p21waf1, a cyclin-dependent kinase inhibitor, plays a crucial role in mediating G1 phase arrest by inhibiting the activity of cyclin-CDK complexes, which are essential for cell cycle progression medicalrealities.com.
The potency of this compound in inhibiting colony formation in prostate cancer cell lines is summarized below:
| Cell Line | IC50 (nM) |
| LNCaP | 16 medchemexpress.com |
| PC3 | 18 medchemexpress.com |
| DU-145 | 34 medchemexpress.com |
G1 Phase Accumulation in Carcinoma Cell Lines
Apoptosis Induction and Pathways of Cell Death by this compound
Beyond cell cycle arrest, this compound is a potent inducer of apoptosis in carcinoma cells. LNCaP cells treated with this compound underwent apoptosis within 3 days nih.govresearchgate.net. Specifically, a concentration of 1 µM this compound induced 80% apoptosis in LNCaP cells after 72 hours medchemexpress.com.
A key indicator of apoptosis induced by this compound is mitochondrial depolarization nih.govresearchgate.netresearchgate.net. Mitochondrial depolarization, characterized by a loss of mitochondrial membrane potential, is an early event in the intrinsic pathway of apoptosis and precedes the release of pro-apoptotic factors like cytochrome c researchgate.netbmbreports.orgembopress.orgebi.ac.uk. In LNCaP cells, this compound-induced apoptosis was consistently associated with mitochondrial depolarization within 3 days of treatment researchgate.net. Interestingly, the apoptosis induced by this compound was found to be caspase-independent, as neither caspases were cleaved nor activated, and DNA fragmentation was not affected by a pan-caspase inhibitor nih.govresearchgate.netresearchgate.net.
Annexin V Binding and DNA Fragmentation Observations
This compound induces apoptosis in prostate cancer cells, a process evident within three days of treatment. Key indicators of this apoptotic activity include mitochondrial depolarization, Annexin V binding, and DNA fragmentation. Annexin V binding is a widely used method to detect early apoptotic cells, as it binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane during the initial stages of apoptosis. Fluorescence microscopy and FACS analysis have confirmed Annexin V positivity in LNCaP cells treated with this compound, indicating the presence of early apoptotic cells, as well as late apoptotic/necrotic cells when co-stained with propidium (B1200493) iodide.
Caspase-Independent Apoptosis Mechanisms
A significant finding regarding this compound-induced apoptosis is its caspase-independent nature. Investigations in LNCaP cells revealed that caspases were neither cleaved nor activated following treatment with this compound. Furthermore, DNA fragmentation, a hallmark of apoptosis, remained unaffected by the pan-caspase inhibitor Z-VAD-FMK. This indicates that the apoptotic pathway triggered by this compound does not rely on the conventional caspase cascade.
Differentiation Inhibition in Cellular Models
Retinoids are crucial modulators of cell survival, growth, and differentiation in both normal and malignant cells. Retinoic acid receptors (RARs) play a central role in these processes, and antagonists like this compound can interfere with retinoid-mediated cellular responses.
Suppression of Agonist-Induced HL60 Cell Differentiation
This compound has been shown to inhibit agonist-induced differentiation of HL60 cells wikipedia.orgnih.govguidetopharmacology.org. HL60 cells, a human promyelocytic leukemia cell line, are a well-established model for studying myeloid differentiation and can be induced to differentiate along various lineages by different agonists.
Common agonists used to induce HL60 cell differentiation include:
All-trans retinoic acid (ATRA) : Induces granulocytic differentiation at concentrations as low as 1 nM, with maximal differentiation around 1 µM.
1,25-dihydroxyvitamin D3 : Induces monocytic differentiation.
Phorbol 12-myristate 13-acetate (PMA) : Induces differentiation into macrophage-like cells.
Dimethyl sulfoxide (B87167) (DMSO) : Can induce differentiation towards granulocyte-like cells.
This compound's ability to inhibit differentiation induced by such agonists highlights its role as a pan-RAR antagonist, interfering with the signaling pathways mediated by these receptors that are essential for differentiation processes wikipedia.orgnih.govguidetopharmacology.org. This compound has been reported to be 12-22 times more potent than all-trans retinoic acid (ATRA) in driving the growth arrest of prostate cancer cells guidetopharmacology.org.
Preclinical Oncology Investigations with Agn 194310
Anti-Proliferative Efficacy in Prostate Carcinoma Models
AGN 194310 has shown potent inhibitory effects on the growth and survival of established prostate cancer cell lines and patient-derived primary cells.
This compound potently inhibits colony formation in LNCaP cells, an androgen-responsive prostate carcinoma cell line. The half-maximal inhibitory concentration (IC50) for colony formation in LNCaP cells is reported at 16 nM medchemexpress.comclinisciences.comapexbt.combiocrick.comclinisciences.comglpbio.comnih.gov. Beyond inhibiting colony formation, treatment with this compound at a concentration of 1 μM for 72 hours resulted in approximately 80% apoptosis in LNCaP cells medchemexpress.comclinisciences.comapexbt.comglpbio.com. This compound also induces G1 cell cycle arrest in LNCaP cells, with a substantial increase in cells in the G1 phase observed within 12 hours, accompanied by a rise in p21waf1 levels nih.govresearchgate.netnih.gov. Apoptosis induced by this compound in LNCaP cells was found to be caspase-independent nih.govresearchgate.netnih.gov.
The anti-proliferative effects of this compound extend to other commonly used prostate carcinoma cell lines, including PC-3 and DU-145, which are often characterized by their androgen independence. This compound potently inhibits colony formation in these cell lines as well, with IC50 values of 18 nM for PC-3 cells and 34 nM for DU-145 cells medchemexpress.comclinisciences.comapexbt.combiocrick.comclinisciences.comglpbio.comnih.gov. These IC50 values are close to its Kd values for RARα, RARβ, and RARγ, confirming its potency researchgate.net. When used in combination with 100 nM TTNPB (a RAR agonist), this compound at 50 nM and 100 nM concentrations demonstrated almost complete or partial reversal of growth inhibitory effects, respectively, in LNCaP, PC-3, and DU-145 cells medchemexpress.comclinisciences.com.
Table 1: IC50 Values for this compound in Prostate Carcinoma Cell Lines
This compound has also demonstrated significant efficacy against primary prostate carcinoma cells derived directly from patients. Exposure to this compound for five days abolished the growth of prostate carcinoma cells from 14 out of 14 patients, with half-maximal inhibition observed between 200 and 800 nM nih.govresearchgate.netnih.gov. Substantial growth inhibition in primary prostate carcinoma cells was also observed at lower concentrations of 10 nM and 100 nM apexbt.comglpbio.com. Specifically, an IC50 value of 4.7 x 10^-7 M (470 nM) was reported for patients' prostate cancer cells researchgate.net.
A critical aspect of this compound's profile is its differential sensitivity between malignant and normal prostate epithelial cells. Normal prostate epithelium cells were found to be substantially less sensitive to this compound compared to prostate carcinoma cells nih.govresearchgate.netnih.gov. The growth of normal prostate epithelium cells was inhibited by 50% at approximately 1 μM (1000 nM) nih.govresearchgate.netnih.gov. This indicates that prostate carcinoma cell lines were approximately four times more sensitive to this compound than normal prostate epithelial cells (P=0.004) nih.govresearchgate.net. The dose-response curve for normal prostate epithelium cells was consistently displaced to the right of the curves for carcinoma cells from all 14 patients researchgate.net. This differential effect suggests a potential therapeutic window where tumor cells could be targeted while sparing normal tissue nih.govresearchgate.netnih.govnih.gov.
Table 2: Differential Sensitivity of this compound in Prostate Cells
| Cell Type | IC50 for Growth Inhibition (nM) | Relative Sensitivity (vs. Normal) |
| LNCaP cells | ~250 researchgate.netnih.gov (Colony formation: 16 medchemexpress.comclinisciences.comapexbt.combiocrick.comclinisciences.comglpbio.comnih.gov) | ~4x more sensitive nih.govresearchgate.net |
| PC-3 cells | ~250 researchgate.netnih.gov (Colony formation: 18 medchemexpress.comclinisciences.comapexbt.combiocrick.comclinisciences.comglpbio.comnih.gov) | ~4x more sensitive nih.govresearchgate.net |
| DU-145 cells | ~250 researchgate.netnih.gov (Colony formation: 34 medchemexpress.comclinisciences.comapexbt.combiocrick.comclinisciences.comglpbio.comnih.gov) | ~4x more sensitive nih.govresearchgate.net |
| Patient-derived PCa cells | 200-800 nih.govresearchgate.netnih.gov (470 researchgate.net) | More sensitive nih.govresearchgate.netnih.govnih.gov |
| Normal Prostate Epithelium Cells | ~1000 nih.govresearchgate.netnih.gov | Less sensitive nih.govresearchgate.netnih.govnih.gov |
Growth Inhibition in Patient-Derived Primary Prostate Carcinoma Cells
Therapeutic Strategies Leveraging RAR Antagonism in Prostate Cancer
The efficacy of this compound stems from its mechanism as a pan-RAR antagonist, offering a strategic approach to prostate cancer treatment.
Retinoids, derivatives of vitamin A, are known to modulate cell survival, growth, and differentiation nih.govnih.gov. While retinoids can inhibit proliferation and induce apoptosis in some contexts, their effects on cell growth are cell type-specific, and in certain situations, they can even enhance proliferation and survival nih.gov. Endogenous retinoids, such as all-trans retinoic acid (ATRA), can act as signaling molecules that influence cell growth researchgate.netnih.gov. By antagonizing all RARs, this compound offers a mechanism to counteract potential pro-proliferative signaling pathways mediated by endogenous retinoids in prostate cancer cells researchgate.net. Studies have shown that antagonizing all RARs with this compound was 12-22 times more potent in driving the growth arrest of prostate cancer cells compared to agonizing all RARs with ATRA nih.govresearchgate.net. This suggests that in prostate cancer, RAR antagonism provides a more effective strategy for growth inhibition than RAR agonism, potentially by disrupting the pro-survival or pro-proliferative signals that endogenous retinoids might otherwise mediate through these receptors.
Potential as a Novel Agent in Prostate Cancer Treatment
This compound has shown considerable promise as a novel therapeutic agent in preclinical prostate cancer (PCa) investigations. It is highly effective in inhibiting the growth of established PCa cell lines such as LNCaP, DU-145, and PC-3. medchemexpress.combiocrick.comresearchgate.netnih.govnih.govclinisciences.comresearchgate.netapexbt.com Studies have demonstrated that this compound potently inhibits colony formation by these cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 16 nM to 34 nM for colony formation. medchemexpress.combiocrick.comresearchgate.netnih.govclinisciences.comresearchgate.net When grown in flask cultures, the IC50 values for growth inhibition ranged from 3.5 to 6.8 × 10⁻⁷ M. researchgate.netnih.gov
Furthermore, this compound has exhibited efficacy against primary PCa cells derived from patients, achieving an IC50 value of 4.7 × 10⁻⁷ M. researchgate.netnih.gov A crucial aspect of its potential lies in its differential effect on malignant versus normal prostate epithelial cells. Normal prostate epithelium cells were found to be less sensitive to this compound, with an IC50 value of 1.0 × 10⁻⁶ M, indicating a degree of selectivity towards cancer cells. researchgate.netnih.govnih.govnih.govresearchgate.net The compound induces growth arrest in the G1 phase of the cell cycle in PCa cells, followed by necroptotic cell death. medchemexpress.comresearchgate.netnih.govnih.govnih.govmdpi.com
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines and Primary Cells
| Cell Type | Assay Type | IC50 (nM) for Colony Formation | IC50 (M) for Growth Inhibition (Flask Culture) |
| LNCaP (PCa cell line) | Colony Formation | 16 medchemexpress.combiocrick.comclinisciences.com | 3.5-6.8 × 10⁻⁷ researchgate.netnih.gov |
| PC-3 (PCa cell line) | Colony Formation | 18 medchemexpress.combiocrick.comclinisciences.com | 3.5-6.8 × 10⁻⁷ researchgate.netnih.gov |
| DU-145 (PCa cell line) | Colony Formation | 34 medchemexpress.combiocrick.comclinisciences.com | 3.5-6.8 × 10⁻⁷ researchgate.netnih.gov |
| Patients' PCa Cells | Flask Culture | Not specified | 4.7 × 10⁻⁷ researchgate.netnih.gov |
| Normal Prostate Epithelium | Flask Culture | Not specified | 1.0 × 10⁻⁶ researchgate.netnih.gov |
Broader Anticancer Activity Assessments
Beyond prostate cancer, this compound has been investigated for its broader anticancer activities across various tumor types, demonstrating its potential as a versatile antineoplastic agent.
Efficacy in Breast Cancer Cell Lines (e.g., MCF7, MDA-MB-231)
This compound has shown effectiveness in inhibiting the proliferation and colony formation of breast cancer cell lines, including MCF7 and MDA-MB-231, which are derived from metastatic disease. researchgate.netnih.gov While MCF-7 cells exhibited less sensitivity to growth inhibition, with 50% inhibition not being achieved at 2 µM, MDA-MB-231 cells demonstrated an IC50 of approximately 800 nM. nih.gov The mechanism of action involves the antagonism of all RARs, leading to necroptosis in breast cancer stem cell-like cells. researchgate.netnih.gov
Table 2: Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Assay Type | IC50 (nM) for Growth Inhibition |
| MCF7 | Growth Inhibition | >2000 (50% inhibition not achieved) nih.gov |
| MDA-MB-231 | Growth Inhibition | ~800 nih.gov |
Studies in Neuroblastoma and Other Solid Tumors
The investigation into this compound's efficacy in neuroblastoma was motivated by the limitations of 13-cis retinoic acid, a current treatment for neuroblastoma, which necessitates high serum levels and is associated with severe toxicity. nih.gov Preclinical studies indicate that the pan-RAR antagonism mediated by this compound induces necroptosis in cancer stem cells derived from pediatric patients with primitive neuroectodermal tumors (PNETs) and astrocytoma, which form neurospheres. researchgate.netnih.govmdpi.com The oncogenic role of RARγ extends to several other solid tumors, including colorectal, cholangiocarcinoma, and hepatocellular carcinomas, suggesting a broader spectrum of potential therapeutic application for RAR antagonists like this compound. researchgate.netnih.govmdpi.com
Implications for Cancer Stem Cell Modulation
A significant implication of this compound's activity is its ability to modulate cancer stem cells (CSCs). The compound effectively ablates colony formation, a process critically dependent on the activity of CSC-like cells, in both prostate and breast cancer cell lines. researchgate.netresearchgate.net By antagonizing all RARs, this compound drives necroptosis in prostate and breast cancer stem cell-like cells, as well as in CSCs from pediatric brain tumors. researchgate.netnih.govmdpi.com This is particularly relevant given that RARγ is selectively expressed in primitive cells and is recognized as a putative oncogene in a variety of human cancers. researchgate.netnih.govmdpi.com The targeting of the retinoic acid pathway, particularly through RAR antagonism, holds considerable promise for the development of novel therapeutic strategies aimed at eradicating cancer stem cells, which are often resistant to conventional therapies and contribute to disease relapse and metastasis. researchgate.netmdpi.com
Investigations of Agn 194310 in Non Oncological Biological Systems
Reproductive Biology Studies
Retinoid Signaling's Role in Germ Cell Development
Retinoid signaling plays a critical and long-recognized role in the normal progression of germ cell development, particularly in spermatogenesis nih.govrupress.orgrupress.orgpnas.orgresearchgate.net. Studies have demonstrated that disruption of this signaling pathway can lead to male sterility and aberrant spermatogenesis, mirroring observations in vitamin A-deficient (VAD) testes and RARα-knockout models nih.govresearchgate.net.
AGN 194310, as a pan-RAR antagonist, has been investigated for its effects on germ cell development. In a preliminary fertility study, oral administration of AGN-194310 to rats at a dose of 0.075 mg/kg daily for four weeks resulted in spermatogenic arrest nih.gov. This arrest was observed after two and four weeks of treatment. Importantly, the induced sterility was reversible, with fertility being regained approximately 23 weeks after the cessation of treatment nih.gov. Morphological data from similar studies involving pan-RAR antagonists indicate cellular-level disruptions, including acute disruptive effects on spermatid alignment at the lumen in stage VIII tubules and their premature release into the tubular lumen at stage IX, as well as temporal, cell-specific disruption of spermatogenesis leading to the sloughing of germ cell layers in the testes nih.gov. These findings underscore the exquisite sensitivity of testes to disruptions in retinoid signaling and suggest that RAR antagonists like this compound could be explored as novel approaches for reversible male contraception nih.govresearchgate.net.
Table 1: Effects of Oral this compound on Spermatogenesis in Rats
| Treatment Regimen | Observed Effect (2-4 weeks) | Reversibility | Time to Regain Fertility |
| 0.075 mg/kg daily for 4 weeks | Spermatogenic arrest nih.gov | Reversible nih.gov | 23 weeks nih.gov |
Dermatological Research Applications
This compound has been a subject of significant dermatological research, particularly due to the established role of retinoids in skin health and disease.
Psoriasis, a chronic inflammatory skin condition, is often managed with retinoid therapies. This compound has advanced to phase III clinical trials for the treatment of psoriasis bioworld.comnih.govpatsnap.com. Early clinical testing for psoriasis was also reported by Allergan bioworld.com. While specific detailed findings from these trials are not extensively published in the provided snippets, its progression to late-stage clinical development indicates promising preclinical results and initial clinical safety and efficacy signals. The involvement of RARγ agonists and antagonists in psoriasis research also highlights the intricate role of retinoid receptors in the pathogenesis and treatment of this condition researchgate.net.
Acne vulgaris is another common dermatological condition where retinoids are a cornerstone of treatment. This compound has entered phase II clinical trials for its potential in treating acne nih.govpatsnap.com. The development of this compound for acne treatment aligns with the known efficacy of other retinoids, such as adapalene (B1666599) and tazarotene, which are widely used for this indication medchemexpress.com. Research continues to explore the utility of RARγ agonists and antagonists in managing acne researchgate.net.
Systemic retinoids, while effective for various conditions, are often associated with mucocutaneous toxicities, such as dryness of the skin and mucous membranes. This compound has shown potential in mitigating these retinoid-induced toxicities bioworld.com. As a potent RAR antagonist, it has been demonstrated to block the transcriptional activity of strong RAR agonists like TTNPB (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propen-1-yl]benzoic acid in in vivo models bioworld.com. This antagonistic action suggests its utility in counteracting the adverse effects of other retinoids. This compound was in early clinical testing specifically for mucocutaneous dryness, indicating its direct relevance to addressing this common side effect bioworld.com.
Research on Acne Treatment Potential
Metabolic Regulation Research
Retinoid signaling pathways are increasingly recognized for their involvement in metabolic regulation, including lipid metabolism.
Hyperlipidemia, characterized by elevated levels of lipids (fats) in the blood, is a significant risk factor for cardiovascular diseases. This compound has been investigated in clinical trials for its potential to treat hyperlipidemia nih.gov. Notably, studies in monkeys demonstrated that oral administration of this compound led to a significant reduction in serum triglycerides google.com.
Table 2: Effect of Oral this compound on Serum Triglycerides in Monkeys
| Treatment Regimen | Average Decrease in Serum Triglycerides (compared to baseline) |
| 1.25 mg/kg daily | 51-54% google.com |
The observed triglyceride-lowering effect, coupled with the relatively high blood concentration of this compound, indicated that the compound was well absorbed when administered orally in monkeys google.com. Clinical examples further suggest that oral tablets containing RAR antagonists, including this compound, could lead to a 20% to 50% decrease in triglyceride levels google.com. This research aligns with broader understanding that retinoid nuclear receptor signaling influences metabolic pathways, and antagonizing this signaling may offer therapeutic opportunities for metabolic syndromes such as hyperlipidemia, diabetes, and obesity rupress.orgrupress.orgnih.govselfhacked.com.
Effects on Serum Triglyceride Levels in Preclinical Models
This compound has demonstrated the ability to lower serum triglyceride levels in preclinical animal models. Studies conducted in SJL mice showed that daily oral administration of this compound resulted in a reduction of serum triglycerides, with effects detectable within two days of dosing google.com. Further research in male cynomolgus monkeys revealed a significant decrease in serum triglycerides, averaging between 51% and 54%, following treatment with this compound, without any observed abnormal clinical signs google.com. This effect aligns with broader understanding that retinoid-induced hypertriglyceridemia is at least partially mediated by retinoic acid receptors (RARs), and RAR-selective antagonists can counteract this elevation nih.gov.
Table 1: Effects of this compound on Serum Triglyceride Levels in Preclinical Models
| Preclinical Model | Effect on Serum Triglycerides | Observed Change (Average) | Duration of Treatment |
| SJL Mice | Reduction | Not specified | 2 days |
| Cynomolgus Monkeys | Significant Decrease | 51-54% | Not specified |
Investigation into Retinoid Pathway's Role in Metabolic Syndromes
The retinoid pathway is recognized for its central involvement in metabolic regulation. The activation of this pathway occurs when all-trans retinoic acid (atRA), a metabolite of dietary vitamin A, binds to retinoic acid nuclear receptors (RARs), leading to transcriptional changes that influence metabolic processes nih.govresearchgate.net. Antagonism of retinoid signaling, as achieved by compounds like this compound, which is a pan-RAR antagonist, has been proposed as a potential therapeutic strategy for metabolic syndromes such as diabetes and obesity bioworld.commedchemexpress.comnih.govresearchgate.net. Conversely, therapeutic activation of the retinoid pathway has been associated with acute metabolic dysregulation nih.govresearchgate.net.
Other Physiological Systems
Modulation of Bone Growth and Osteoblast Differentiation
This compound influences bone growth and osteoblast differentiation. In osteoblast cultures, this compound at a concentration of 1 µM has been shown to potentiate differentiation nih.govplos.org. Studies in 8-week-old mice indicated that daily oral administration of this compound (0.5 mg/kg/day for 10 days) resulted in impaired radial bone growth . This effect is consistent with the understanding that retinoic acid (RA) can suppress in vitro mineralization via RARs, independently of its impact on osteoblast proliferation nih.govplos.orgresearchgate.net. As an RAR antagonist, this compound distinctly increased Alizarin Red staining, an indicator of mineralization, to 170% of control in MC3T3-E1 mouse osteoblast cell lines nih.govplos.org. This suggests that a reduction in RA signaling, which this compound facilitates, is crucial for normal osteoblast differentiation nih.govplos.orgresearchgate.net.
Table 2: Effects of this compound on Osteoblast Differentiation and Bone Growth
| System/Model | Effect of this compound (1 µM) | Effect of this compound (0.5 mg/kg/day, 10 days) |
| Osteoblast Cultures | Potentiates differentiation | Not applicable |
| MC3T3-E1 Osteoblast Cell Line | Increased mineralization (170% of control) | Not applicable |
| 8-week-old Mice | Not applicable | Impaired radial bone growth |
Effects on Limb Bud Chondrocyte Differentiation
This compound has been investigated for its effects on limb bud chondrocyte differentiation. The inhibition of RAR activity by pan-RAR antagonists, including this compound, has been observed to enhance Sox9 reporter activity, which correlates with increased cartilage formation in vitro orthobullets.com. Retinoic acid receptor gamma (RARγ) mRNA is specifically expressed in chondrocytes throughout cartilaginous skeletal elements researchgate.net. As an RAR inverse agonist, this compound has been shown to suppress RARγ agonist-stimulated maturation-related gene expression in ATDC5 cells researchgate.net. Furthermore, research indicates that RARα plays a role in repressing transcriptional activity and promoting chondrogenic differentiation of mesenchymal cells in the developing limb nih.govresearchgate.net. The retinoid signaling pathway, particularly through RARγ, interacts with Wnt/β-catenin signaling, influencing chondrocyte function and matrix turnover researchgate.net.
Research in Cardiac Hypertrophy Prevention
Research has explored the potential of inhibiting the retinoic acid (RA) signaling pathway, including through compounds like this compound, in the context of cardiac hypertrophy prevention. It has been found that the inhibition of the RA signaling pathway or related pathways can reduce cardiac hypertrophy and may offer benefits for patients with cardiomyopathy google.com. This compound is identified as a pan-RAR antagonist with specific binding affinities (Kd values) for RARα (3 nM), RARβ (2 nM), and RARγ (5 nM) google.com. The manipulation of retinoid levels or their signaling pathway through pharmacologic approaches, such as with RAR antagonists, is a discussed method for preventing or treating cardiac hypertrophy google.com.
Methodological Approaches in Agn 194310 Research
In Vitro Cellular Assays
In vitro cellular assays have been instrumental in characterizing the direct effects of AGN 194310 on various cell lines, providing insights into its growth inhibitory, cell cycle modulatory, and apoptotic properties, as well as its receptor binding and protein expression profiles.
Cell Line Growth Inhibition Assays (e.g., Microtitre Wells, Colony Formation)
This compound has demonstrated potent growth inhibitory effects across several prostate carcinoma cell lines and primary prostate carcinoma cells. Studies utilizing microtitre wells and colony formation assays have provided quantitative measures of its efficacy.
In microtitre well assays, 5 days of exposure to this compound abolished the growth of prostate carcinoma cells from 14 out of 14 patients, with half-maximal inhibition observed between 200 and 800 nM. Similar effects were noted in LNCaP, DU-145, and PC-3 prostate carcinoma cell lines at approximately 250 nM. Notably, this compound inhibited the growth of normal prostate epithelium cells less potently, showing 50% inhibition at approximately 1 µM nih.govresearchgate.net.
Colony formation assays revealed that this compound potently inhibited colony formation by LNCaP, PC-3, and DU-145 cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were 16 nM for LNCaP, 18 nM for PC-3, and 34 nM for DU-145 cells nih.govclinisciences.comapexbt.combiocrick.commedchemexpress.commedchemexpress.com. These findings indicate that the colony formation assay is a more sensitive method for detecting growth inhibition by this compound compared to microtitre wells nih.gov.
Table 1: IC50 Values of this compound in Prostate Carcinoma Cell Lines (Colony Formation Assay)
| Cell Line | IC50 (nM) |
| LNCaP | 16 ± 5 |
| PC-3 | 18 ± 6 |
| DU-145 | 34 ± 7 |
Cell Cycle Analysis (e.g., Flow Cytometry for G1 Arrest)
Flow cytometry has been a key method for analyzing the impact of this compound on cell cycle progression. Treatment of LNCaP cells with this compound (1 µM) resulted in their arrest in the G1 phase of the cell cycle within 12 hours nih.govresearchgate.netapexbt.combiocrick.com. This G1 arrest precedes the induction of apoptosis nih.gov. Flow cytometry, often involving DNA content staining with propidium (B1200493) iodide (PI) or 4',6'-diamidino-2-phenylindole (DAPI), allows for the deconvolution of cellular DNA content frequency histograms to determine the distribution of cells in G1, S, and G2/M phases, and to detect apoptotic cells with fractional DNA content nih.govspringernature.comgoogleapis.com.
Apoptosis Detection Methods (e.g., DNA Fragmentation, Annexin V Staining)
The induction of apoptosis by this compound has been thoroughly investigated using various detection methods. In LNCaP cells, apoptosis was progressively induced within 3 days of this compound treatment nih.gov. Key indicators of apoptosis observed include mitochondrial depolarization, Annexin V binding, and DNA fragmentation nih.govresearchgate.netmedchemexpress.comnih.govresearchgate.net.
Annexin V Staining: After 3 days of treatment with 1 µM this compound, approximately 60% of LNCaP cells showed exposed phosphatidylserine (B164497) at their cell surface, indicating early apoptosis, as detected by Annexin V binding nih.govmedchemexpress.com. Annexin V assays detect the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis immunostep.com.
DNA Fragmentation: DNA strand-breaks were detected in approximately 50% of LNCaP cells after 3 days of this compound treatment nih.gov. DNA fragmentation, a hallmark of late-stage apoptosis, can be examined using methods like the TUNEL assay or by observing DNA laddering .
Caspase Activity: Interestingly, the apoptosis induced by this compound was found to be caspase-independent, as caspases were neither cleaved nor activated, and DNA fragmentation remained unaffected by the pan-caspase inhibitor Z-VAD-FMK nih.gov.
Receptor Binding Assays and Transactivation Assays
This compound functions as a high-affinity pan-antagonist of retinoic acid receptors (RARs). Receptor binding assays have determined its dissociation constant (Kd) values for RARα, RARβ, and RARγ.
Table 2: Kd Values of this compound for Retinoic Acid Receptors
| Receptor | Kd (nM) |
| RARα | 3 |
| RARβ | 2 |
| RARγ | 5 |
These values indicate that this compound binds to RARα, RARβ, and RARγ with equally high affinities nih.govclinisciences.comapexbt.combiocrick.commedchemexpress.com. Transactivation assays have confirmed that this compound does not exhibit agonist activity but instead effectively blocks the gene transcriptional activity induced by all-trans retinoic acid (ATRA) and other RAR agonists nih.govmedchemexpress.com. These assays typically involve cell lines stably transfected with a reporter gene responsive to receptor activation, such as luciferase, to quantify transcriptional activity oecd.org.
Protein Expression Analysis (e.g., Immunoblotting for p21waf1)
Changes in protein expression in response to this compound have been analyzed, particularly focusing on cell cycle regulatory proteins. Immunoblotting has been used to assess the levels of proteins like p21waf1. Treatment of LNCaP cells with this compound led to an accompanying rise in the level of p21waf1 protein nih.govresearchgate.netnih.govresearchgate.net. p21waf1, a cyclin-dependent kinase inhibitor, plays a crucial role in cell cycle progression and is transcriptionally activated by the p53 tumor suppressor gene nih.gov. This increase in p21waf1 is consistent with the observed G1 cell cycle arrest induced by this compound nih.govresearchgate.net.
In Vivo Animal Model Studies
In vivo animal model studies have provided evidence of this compound's effects within a living system. Research using female C57Bl/6J mice has shown that treatment with this compound significantly increased the number and proportion of granulocytes across hematopoietic compartments clinisciences.comapexbt.commedchemexpress.commedchemexpress.com. A significant increase in the frequency of granulocyte-progenitor cells was also observed in the bone marrow of these mice clinisciences.comapexbt.commedchemexpress.commedchemexpress.com. Furthermore, in a transgenic murine NF-kappaB-luciferase reporter model, a single administration of the RAR-pan-antagonist, this compound, to control mice resulted in a marked, transient induction of whole-body luminescence, indicating an effect on NF-kappaB activity nih.gov.
Rodent Models for Efficacy and Biological Effects
Rodent models, primarily mice, have been instrumental in assessing the in vivo efficacy and biological effects of this compound. Studies have demonstrated its influence on hematopoietic processes and cancer cell growth.
In the context of granulopoiesis, the administration of this compound to mice has been shown to significantly increase the number of granulocytes across hematopoietic compartments. Furthermore, a notable increase in the frequency of granulocyte-progenitor cells was observed in the bone marrow of treated mice. These findings suggest a crucial role for RAR signaling in regulating granulocytic precursors in vivo. nih.gov
This compound has also been investigated for its effects on prostate carcinoma cells. In vitro studies revealed that exposure to this compound for five days abolished the growth of prostate carcinoma cells from various patients, with half-maximal inhibition occurring between 200 and 800 nM. Similar inhibitory effects were observed on established prostate carcinoma cell lines, including LNCaP, PC-3, and DU-145, at approximately 250 nM. nih.gov The compound's ability to potently inhibit colony formation by these cell lines, with IC50 values ranging from 16 nM to 34 nM, further underscores its efficacy against prostate cancer cells. nih.govnih.gov This growth inhibition was accompanied by cell cycle arrest in the G1 phase within 12 hours and subsequent induction of apoptosis within three days in LNCaP cells. nih.gov
Furthermore, in transgenic murine NF-κB luciferase reporter models, a single administration of the RAR pan-antagonist this compound to control mice resulted in a marked, transient induction of whole-body luminescence. This is in contrast to all-trans retinoic acid (ATRA), which caused a reduction in luminescence, indicating this compound's ability to modulate NF-κB activity in vivo.
Primate Models for Metabolic Investigations
Transgenic Reporter Mouse Models for Retinoid Signaling Assessment
Transgenic reporter mouse models have provided valuable insights into the in vivo assessment of retinoid signaling. This compound has been utilized in these models to confirm its antagonistic effects on RAR activation.
In RARE-luc transgenic mice, which are engineered to express a luciferase reporter gene under the control of retinoic acid response elements (RAREs), this compound was shown to block the dose-dependent increase in luciferase activity induced by all-trans retinoic acid (ATRA). This observation confirms that the luciferase activity in this model is indeed controlled by RAR activation and that this compound effectively antagonizes this activation. Similarly, in NF-κB luciferase transgenic reporter models, this compound induced whole-body luminescence, further demonstrating its impact on retinoid-mediated signaling pathways in a living system.
Comparative Studies with Other Retinoids
Comparative studies are crucial for understanding the unique pharmacological profile of this compound relative to other retinoid compounds, including RAR agonists and other antagonists.
Comparison with RAR Agonists (e.g., All-trans Retinoic Acid, TTNPB)
This compound demonstrates a significantly higher affinity for RAR subtypes compared to the endogenous RAR agonist, all-trans retinoic acid (ATRA). While ATRA exhibits Kd values of 15 nM for RARα, 13 nM for RARβ, and 18 nM for RARγ in radioligand binding assays, this compound's Kd values are 3 nM (RARα), 2 nM (RARβ), and 5 nM (RARγ). google.comresearchgate.net This indicates that this compound binds to RARs with approximately 3 to 9 times greater affinity than ATRA.
Table 1: Comparison of RAR Binding Affinities (Kd) for this compound and All-trans Retinoic Acid
| Compound | RARα Kd (nM) | RARβ Kd (nM) | RARγ Kd (nM) |
| This compound | 3 google.comresearchgate.net | 2 google.comresearchgate.net | 5 google.comresearchgate.net |
| All-trans Retinoic Acid | 15 google.comresearchgate.net | 13 google.comresearchgate.net | 18 google.comresearchgate.net |
In terms of cellular effects, this compound has been found to be 12 to 22 times more potent than ATRA in inhibiting the growth of prostate cancer cell lines. nih.gov
Furthermore, this compound effectively blocks the transcriptional activity induced by the synthetic RAR agonist TTNPB (Arotinoid acid). It has been shown to prevent TTNPB-induced toxicity in vivo in guinea pigs, achieving 79-94% prevention at various this compound/TTNPB ratios. researchgate.net this compound also inhibits TTNPB-induced differentiation of HL60 cells, a common model for studying retinoid-induced differentiation. nih.gov Beyond TTNPB, this compound effectively reverses cellular morphology changes and growth suppression induced by various RAR agonists, including all-trans-RA, 13-cis-RA, and 9-cis-RA, in ECE16-1 human endometrial ectocervical epithelial cells. This reversal is particularly evident at a 10-fold molar excess of this compound.
Comparison with Other Pan-RAR Antagonists (e.g., BMS-189453, LG100815)
This compound is often compared with other pan-RAR antagonists to highlight its distinct properties or shared mechanisms. BMS-189453 is another compound described as a pan-RAR antagonist, although some sources also indicate it as a RARβ agonist and RARα/γ antagonist. In studies investigating male contraception, BMS-189453 was shown to reversibly inhibit spermatogenesis in mice, a mechanism supported by observations with this compound, suggesting a common approach of inhibiting retinoid signaling for this purpose. BMS-189453 exhibits good oral bioavailability (82-98%) and a relatively short half-life (10 hours in monkeys and 6 hours in rodents).
LG100815 is also recognized as a pan-RAR antagonist, structurally distinct from the AGN series of antagonists. Specific comparative data on its efficacy and biological effects relative to this compound were not detailed in the provided search results.
Comparison with RAR Subtype-Selective Antagonists (e.g., AGN205728, LE135)
This compound's pan-RAR antagonistic activity distinguishes it from retinoids that selectively target specific RAR subtypes.
AGN205728 is a potent and selective RARγ antagonist, with Ki/IC95 values of 3 nM/0.6 nM, showing no inhibition on RARα and RARβ. This contrasts with this compound, which antagonizes all three RAR subtypes with high affinity.
LE135 is identified as a selective RARβ antagonist. It demonstrates moderate selectivity for RARβ over RARα (Ki values of 0.22 μM and 1.4 μM, respectively) and high selectivity over RARγ and RXRα. The distinct selectivity profiles of AGN205728 and LE135 highlight the broad-spectrum antagonism of this compound across all RARs, making it a valuable tool for studying the collective roles of RARs in biological processes.
Future Directions and Research Gaps for Agn 194310
Deeper Elucidation of Differential Cellular Responses
AGN 194310 exhibits differential effects across various cell types, highlighting a critical area for further investigation. Notably, it demonstrates a more potent inhibitory effect on the growth of prostate carcinoma cells (LNCaP, PC-3, and DU-145) compared to normal prostate epithelial cells nih.govresearchgate.net. Studies have shown that five days of exposure to this compound abolished the growth of prostate carcinoma cells from 14 out of 14 patients, with half-maximal inhibition occurring between 200 and 800 nM nih.gov. In contrast, it inhibited normal prostate epithelium cells less potently, by 50% at approximately 1 µM nih.gov. This differential sensitivity suggests a therapeutic window, yet the precise molecular mechanisms underlying this selectivity remain to be fully elucidated.
Furthermore, this compound has been observed to induce apoptosis in LNCaP prostate cancer cells at concentrations as low as 1 µM, leading to 80% apoptosis within 72 hours medchemexpress.com. In the context of hematopoiesis, this compound treatment in mice significantly increases the number of granulocytes across hematopoietic compartments and the frequency of granulocyte-progenitor cells in the bone marrow medchemexpress.comapexbt.comrupress.org. Conversely, in osteoblasts, this compound acts as a negative regulator of mineralization, suppressing key transcription factors like Runx2 and Osterix, and increasing Phex transcript and protein levels nih.govplos.org. In chondrogenesis, inhibition of RAR activity by this compound enhances Sox9 expression and activity in primary limb mesenchymal cultures, promoting cartilage formation orthobullets.comrupress.org.
A significant research gap lies in comprehensively mapping the cell-type specific molecular pathways and gene regulatory networks influenced by this compound. Understanding why certain cell types are more susceptible to its effects, or how it selectively modulates specific cellular processes, is crucial. This includes detailed proteomic and transcriptomic analyses across diverse primary cell cultures and disease models to identify unique vulnerabilities or compensatory mechanisms.
Investigation of Combination Therapies with this compound
The potential of this compound in combination therapies represents a promising avenue for enhancing therapeutic efficacy and overcoming resistance mechanisms. Research has already begun to explore these synergies. For instance, in prostate cancer cells, this compound has been studied in combination with the potent RAR agonist TTNPB, demonstrating a partial reversal of growth inhibition medchemexpress.com. This suggests complex interactions within the retinoid signaling pathway that could be exploited for refined therapeutic strategies.
In acute myeloid leukemia (AML) cells, this compound has been used in combination studies, alongside other RAR agonists and antagonists, to assess its impact on cell proliferation mdpi.com. Furthermore, a combination of doxorubicin (B1662922) with this compound was found to inhibit proliferation and induce apoptosis in NCI/ADR-RES cells, indicating its potential to enhance the effects of conventional chemotherapeutic agents biocrick.com. In the field of regenerative medicine, this compound, when combined with histone deacetylase and WNT inhibitors, significantly enhanced the generation of induced cardiomyocytes from rat and human fibroblasts ahajournals.org.
Future research should systematically investigate this compound in combination with a broader range of established and emerging therapeutic agents across various disease indications. This includes identifying optimal dosing ratios, sequences of administration, and the molecular mechanisms underlying synergistic or additive effects. The goal is to design rational combination regimens that maximize therapeutic benefit while potentially minimizing side effects.
Advanced Mechanistic Studies on RAR-Corepressor Interactions
This compound functions as a pan-RAR antagonist, exhibiting high binding affinities to RARα (Kd = 3 nM), RARβ (Kd = 2 nM), and RARγ (Kd = 5 nM) bioworld.commedchemexpress.combiocrick.comapexbt.comabmole.comselleckchem.com. The antagonistic action of this compound is primarily mediated by its ability to stabilize or enhance the interaction between RARs and nuclear receptor corepressor proteins, such as NCoR (nuclear receptor corepressor) and SMRT (silencing mediator of retinoic acid and thyroid hormone receptor) rupress.orgnih.govmdpi.combiorxiv.org. This enhanced interaction prevents the recruitment of coactivator proteins and leads to the active repression of RAR target gene transcription nih.govmdpi.combiorxiv.org. This active repression by unliganded or antagonist-bound RARs is crucial for various biological processes, including skeletal progenitor differentiation rupress.org.
Despite this understanding, advanced mechanistic studies are needed to provide a higher-resolution view of these interactions. Research gaps include:
Structural Biology: Obtaining high-resolution crystal structures or cryo-electron microscopy data of this compound bound to individual RAR isoforms in complex with corepressor peptides. This would reveal the precise conformational changes induced by this compound that facilitate corepressor binding and stabilize the repressive complex.
Dynamic Interactions: Investigating the kinetics and thermodynamics of this compound-RAR-corepressor interactions using techniques like surface plasmon resonance or isothermal titration calorimetry. This would provide insights into the stability and specificity of these complexes.
Isoform-Specific Nuances: While this compound is a pan-antagonist, subtle differences in its interaction with each RAR isoform (α, β, γ) could exist. Advanced studies could explore these nuances to potentially inform the design of more selective RAR modulators if desired for specific therapeutic applications.
Exploration of Novel Therapeutic Indications Based on RAR Antagonism
The established role of this compound as an RAR antagonist opens doors for exploring a wider range of novel therapeutic indications, particularly where retinoid signaling is dysregulated or excessive. Beyond its initial exploration for psoriasis and mucocutaneous dryness bioworld.comnih.gov, and its potential in prostate cancer nih.govresearchgate.netnih.gov, several other areas warrant further investigation:
Male Contraception: Preliminary fertility studies in rats treated orally with this compound demonstrated reversible spermatogenic arrest, suggesting its potential as a non-hormonal male contraceptive nih.govoup.com. Further research is needed to confirm these findings in other models and to understand the full reversibility and long-term effects.
Metabolic Disorders: this compound has been used in a clinical trial for hyperlipidemia, indicating its potential role in metabolic regulation oup.comgoogle.com. Given the broad involvement of retinoid signaling in metabolism, further exploration in conditions like obesity, insulin (B600854) resistance, and other dyslipidemias is warranted google.comrupress.org.
Bone Disorders: Its negative regulatory effect on osteoblast mineralization suggests a role in conditions where vitamin A signaling contributes to bone pathology nih.govplos.org.
Hematological Conditions: The ability of this compound to expand granulocytes in vivo points to potential applications in conditions requiring enhanced granulopoiesis medchemexpress.comapexbt.comrupress.org.
Cancer Stem Cells: Antagonizing RARγ, as this compound does, has been shown to drive necroptosis of cancer stem cells, suggesting its potential in targeting these resistant cell populations in various cancers mdpi.com.
This exploration should involve rigorous preclinical studies to identify specific disease contexts where RAR antagonism offers a unique therapeutic advantage, followed by targeted clinical trials.
Development of Refined In Vivo Models for Specific Disease Pathologies
While initial in vivo studies have been conducted for aspects like spermatogenesis inhibition and granulopoiesis expansion in mice medchemexpress.comnih.govoup.com, and in vitro studies on prostate cancer cells are extensive medchemexpress.comnih.govresearchgate.net, the development and utilization of more refined in vivo models are crucial for advancing this compound towards clinical translation.
Current research gaps include:
Patient-Derived Xenograft (PDX) Models: For cancer indications, using PDX models that better recapitulate the heterogeneity and microenvironment of human tumors would provide more predictive insights into this compound's efficacy and potential resistance mechanisms.
Genetically Engineered Mouse Models (GEMMs): Developing or utilizing GEMMs that specifically mimic human disease pathologies where retinoid signaling is implicated would allow for a more precise understanding of this compound's effects on disease progression, rather than just isolated cellular responses.
Mechanistic In Vivo Models: Designing in vivo models that allow for sophisticated mechanistic studies, such as in vivo imaging of protein-protein interactions or real-time monitoring of gene expression changes in response to this compound, would bridge the gap between in vitro findings and physiological relevance.
These refined models will be instrumental in accurately predicting clinical outcomes, identifying potential biomarkers of response, and optimizing therapeutic strategies for this compound.
Q & A
Q. What experimental design considerations are critical for evaluating AGN 194310's efficacy in prostate cancer models?
- Methodological Answer : Use dose-response assays with concentration gradients (e.g., 10⁻⁸ M to 10⁻⁶ M) to assess growth inhibition in prostate cell lines (e.g., WBPrC p2 and ATPrC p2). Include positive controls like ATRA (all-trans retinoic acid) for comparative analysis. Measure cell viability via MTT or flow cytometry, noting that this compound shows superior inhibition at lower concentrations compared to ATRA . Validate results across multiple replicates and use serum-free conditions to minimize confounding RAR activation by endogenous retinoids .
Q. How can researchers confirm this compound's target specificity for RAR subtypes?
- Methodological Answer : Perform competitive binding assays using recombinant RARα, RARβ, and RARγ receptors. This compound exhibits Kd values of 3 nM (RARα), 2 nM (RARβ), and 5 nM (RARγ), confirming pan-RAR antagonism . Pair with selective agonists/antagonists (e.g., AGN 195183 for RARα) to rule off-target effects. Use luciferase reporter assays in RAR-transfected cells to validate transcriptional repression .
Q. What synthetic routes are reliable for producing this compound with high purity?
- Methodological Answer : Follow a two-step synthesis: (1) Silver triflate (AgOTf)-catalyzed coupling of 4-ethylphenyl thiochromene intermediates with propargylic alcohols in 1,2-dichloroethane; (2) NaOH-mediated hydrolysis in tetrahydrofuran (THF) followed by HCl acidification. Confirm purity (>98%) via HPLC and structural integrity via ¹H/¹³C NMR (δ 7.8 ppm for aromatic protons, δ 170 ppm for carboxylate carbons) .
Advanced Research Questions
Q. How do contradictory findings about RARβ's role in this compound-mediated growth inhibition arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from cell-specific RARβ expression levels or epigenetic silencing in cancer models. Resolve via:
- siRNA knockdown/CRISPR knockout of RARβ in this compound-treated cells to assess compensatory RARα/γ signaling.
- ChIP-seq to map RARβ occupancy at growth-related promoters (e.g., MYC or CDKN1A) under antagonist treatment .
Q. What molecular pathways intersect with this compound's mechanism in diabetic retinopathy models?
- Methodological Answer : this compound modulates TGF-β/SMAD9 signaling, which is upregulated in diabetic retinopathy. Use RNA-seq to identify co-regulated genes (e.g., UCHL3, KCNJ11) and validate via qPCR. Employ retinal endothelial cell models under high-glucose conditions to assess SMAD9 phosphorylation and this compound's effect on angiogenesis .
Q. How can researchers address concentration-dependent paradoxical effects of this compound in developmental biology studies?
- Methodological Answer : In endothelial progenitor specification assays, this compound may antagonize RARs but synergize with BMP4/FGF2 signaling. Use murine embryonic stem (mES) cell differentiation models with titrated this compound doses (1–100 nM). Combine with IHH pathway inhibitors to isolate RAR-dependent effects .
Q. What strategies validate this compound's off-target activity in non-oncological contexts?
- Methodological Answer : Screen against unrelated receptors (e.g., RXRs, PPARs) using radioligand displacement assays. In diabetic retinopathy, test this compound in KCNJ11 (potassium channel) knockout models to exclude indirect effects on insulin signaling .
Data Analysis & Validation
Q. How should researchers interpret conflicting IC₅₀ values for this compound across studies?
- Methodological Answer : Variability arises from cell-line-specific RAR expression or assay conditions (e.g., serum-free vs. serum-containing media). Normalize data to RARα/β/γ mRNA levels (via RT-qPCR) and report IC₅₀ as mean ± SEM from ≥3 independent experiments. Use ANOVA to compare potency across cell types .
Q. What statistical methods are appropriate for this compound's dose-response curves?
- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Calculate Hill slopes to assess cooperativity. For non-linear responses, apply Akaike’s Information Criterion (AIC) to select best-fit models .
Cross-Disciplinary Applications
Q. Can this compound be repurposed for studying endothelial cell senescence?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
